molecular formula C12H16FNO2S B6717205 N-[1-[(3-fluorophenyl)methyl]cyclobutyl]methanesulfonamide

N-[1-[(3-fluorophenyl)methyl]cyclobutyl]methanesulfonamide

Cat. No.: B6717205
M. Wt: 257.33 g/mol
InChI Key: CDJAIUIPZDLVJL-UHFFFAOYSA-N
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Description

N-[1-[(3-fluorophenyl)methyl]cyclobutyl]methanesulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities and applications in various fields, including medicine, agriculture, and industry

Properties

IUPAC Name

N-[1-[(3-fluorophenyl)methyl]cyclobutyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO2S/c1-17(15,16)14-12(6-3-7-12)9-10-4-2-5-11(13)8-10/h2,4-5,8,14H,3,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDJAIUIPZDLVJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1(CCC1)CC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[(3-fluorophenyl)methyl]cyclobutyl]methanesulfonamide typically involves the following steps:

    Formation of the cyclobutyl ring: The cyclobutyl ring can be synthesized through a cyclization reaction of appropriate precursors under specific conditions.

    Introduction of the 3-fluorophenyl group: This step involves the attachment of the 3-fluorophenyl group to the cyclobutyl ring.

    Sulfonamide formation:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[1-[(3-fluorophenyl)methyl]cyclobutyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[1-[(3-fluorophenyl)methyl]cyclobutyl]methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-[(3-fluorophenyl)methyl]cyclobutyl]methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-[(3-fluorophenyl)methyl]cyclobutyl]methanesulfonamide is unique due to its cyclobutyl ring structure, which imparts specific steric and electronic properties. This makes it distinct from other sulfonamides and can influence its reactivity and biological activity.

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